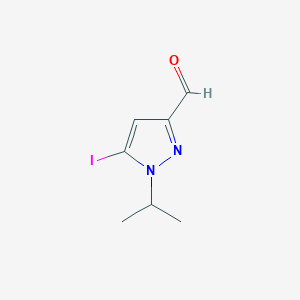

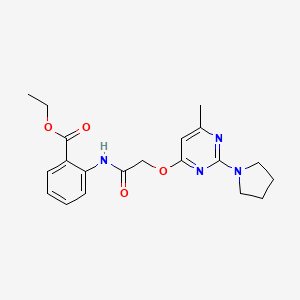

![molecular formula C19H18FNO4S2 B3017919 Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 900012-70-6](/img/structure/B3017919.png)

Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a complex organic molecule that is likely to have interesting chemical and physical properties due to the presence of various functional groups such as the sulfamoyl group, fluorine atom, and the benzothiophene ring system. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer some of the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds has been demonstrated in the literature. For instance, the synthesis of ethyl 3-phenylisothiazole-4-carboxylate was achieved through a photochemical reaction involving ethyl 2-iodothiazole-5-carboxylate and benzene . Similarly, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was accomplished by cyclization of thioamide with 2-chloroacetoacetate, yielding above 60% . These methods suggest that the synthesis of this compound could potentially involve halogenated precursors and cyclization reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of 2-ethyl-3-(4-fluorophenylsulfinyl)-5,7-dimethyl-1-benzofuran showed a significant dihedral angle between the planes of the benzofuran ring system and the 4-fluorophenyl ring, indicating the potential for steric interactions in similar compounds . Additionally, the presence of C-H...pi and pi-pi interactions in the crystal packing suggests that this compound may also exhibit such intermolecular interactions due to its aromatic components.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored, particularly in the context of photochemical reactions. The photoarylation-photoisomerization of halothiazoles has been studied, revealing that compounds like ethyl 3-phenylisothiazole-4-carboxylate can act as singlet-oxygen sensitizers in the photo-oxidation of certain substrates . This suggests that this compound might also participate in photochemical reactions and potentially serve as a sensitizer due to its structural similarities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from their molecular structures. The photophysical properties of ethyl 3-phenylisothiazole-4-carboxylate and its derivatives were found to be due to pi to pi* transitions, and these compounds exhibited fluorescence, which could be attributed to dual emission from different excited states . The presence of a fluorine atom in the structure of this compound may influence its electronic properties and reactivity, as seen in the case of ethyl 2,6-bis(4-fluorophenyl)-4-hydroxy-5-(4-methylphenylsulfanyl)pyridine-3-carboxylate, which showed intermolecular C-H...F interactions . These insights suggest that the compound of interest may have similar photophysical behaviors and intermolecular interactions.

科学的研究の応用

Synthesis and Characterization

Synthesis and Anti-microbial Evaluation : A study describes the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates from a related precursor, showcasing their anti-microbial activity and docking studies. This exemplifies the compound's utility in developing new antimicrobial agents (Spoorthy et al., 2021).

Photochemical Properties : Another research investigates the photochemical reactions of ethyl 2-iodothiazole-5-carboxylate leading to products with potential as singlet-oxygen sensitizers, highlighting the importance of such compounds in photochemical studies (Amati et al., 2010).

Molecular Probes Development : The solvatochromism of a fluorescent diarylethene derivative is studied, which could be used as a molecular probe in super-resolution fluorescence imaging. This study indicates the potential of similar compounds in developing tools for biological and materials science research (Morimoto et al., 2018).

Environmental and Industrial Applications

- Extractive Desulfurization : Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate's relatives, such as ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate, are explored for their utility in the extractive desulfurization of fuel, indicating the relevance of these compounds in environmental applications (Jiang et al., 2008).

Material Science

- Semiconducting Polymers for Photovoltaic Cells : A study introduces a new polymer comprising a thieno[3,2-b]thiophene-substituted benzo[1,2-b:4,5-b′]dithiophene unit, illustrating the compound's utility in creating low bandgap semiconducting polymers for high-performance organic photovoltaic cells. This underscores the potential application of related compounds in the development of renewable energy technologies (Kim et al., 2014).

特性

IUPAC Name |

ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO4S2/c1-4-25-19(22)17-18(16-13(20)6-5-7-15(16)26-17)27(23,24)21-14-10-11(2)8-9-12(14)3/h5-10,21H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYQGBSVJKMHJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=C(C=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

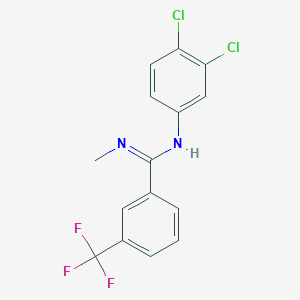

![[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-methoxybenzoate](/img/structure/B3017836.png)

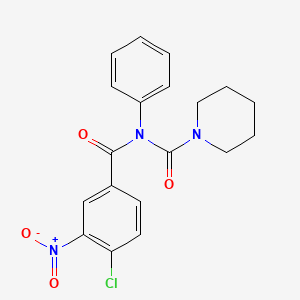

![2-[3-(2-Aminoethyl)-4-methylindol-1-yl]acetamide;hydrochloride](/img/structure/B3017839.png)

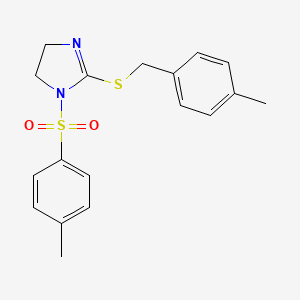

![1-(3-methoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B3017846.png)

![3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid](/img/structure/B3017849.png)

![1'-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B3017850.png)

![1-(4-Fluorophenyl)sulfonyl-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3017854.png)

![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3017855.png)

![[1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B3017856.png)

![2-Chloro-1-[3-(2-fluorophenyl)-2,5-dihydropyrrol-1-yl]ethanone](/img/structure/B3017858.png)